molecular formula C9H5ClF6O3S B11084927 4-{[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl}benzene-1,3-diol

4-{[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl}benzene-1,3-diol

Cat. No.: B11084927
M. Wt: 342.64 g/mol
InChI Key: BWNYFRIKEGXHCS-UHFFFAOYSA-N
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Description

4-{[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl}benzene-1,3-diol is a complex organic compound characterized by its unique chemical structure. This compound features a benzene ring substituted with a sulfanyl group linked to a chlorinated and fluorinated ethyl chain, and two hydroxyl groups positioned at the 1 and 3 positions on the benzene ring. The presence of multiple halogens and functional groups makes this compound of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl}benzene-1,3-diol typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available precursors such as 2-chloro-1,1,2-trifluoroethanol and 4-mercaptophenol.

    Reaction Steps:

    Reaction Conditions: Typical conditions include the use of polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3). The reactions are generally carried out at elevated temperatures (80-100°C) to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques like crystallization and chromatography to ensure high purity and yield.

Types of Reactions:

    Oxidation: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to remove the halogens or to convert the sulfanyl group to a thiol.

    Substitution: The halogens (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Dehalogenated or thiol-substituted products.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis due to its electron-donating sulfanyl and hydroxyl groups.

    Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes that interact with phenolic or sulfanyl groups.

    Bioconjugation: Used in the modification of biomolecules for enhanced stability or activity.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Diagnostic Tools: Utilized in the development of diagnostic assays due to its unique chemical properties.

Industry:

    Pesticides: Intermediate in the synthesis of agrochemicals.

    Polymers: Incorporated into polymeric materials to impart specific functional properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the sulfanyl group can engage in covalent bonding with thiol-containing enzymes or proteins. The halogenated ethyl chain may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

  • 4-{[2-Chloro-1,1,2-trifluoroethyl]sulfanyl}benzene-1,3-diol
  • 4-{[2-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl}benzene-1,3-diol
  • 4-{[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl}benzene-1,2-diol

Uniqueness: The presence of both trifluoromethoxy and sulfanyl groups in 4-{[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl}benzene-1,3-diol distinguishes it from other similar compounds. This unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H5ClF6O3S

Molecular Weight

342.64 g/mol

IUPAC Name

4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanylbenzene-1,3-diol

InChI

InChI=1S/C9H5ClF6O3S/c10-7(11,19-9(14,15)16)8(12,13)20-6-2-1-4(17)3-5(6)18/h1-3,17-18H

InChI Key

BWNYFRIKEGXHCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)SC(C(OC(F)(F)F)(F)Cl)(F)F

Origin of Product

United States

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